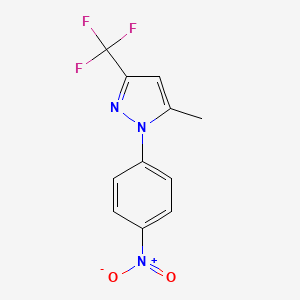

5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole, also known as MNTP, is a chemical compound with a molecular formula of C11H8F3N3O2. It is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole and its derivatives are extensively utilized in the field of medicinal and organic chemistry. One study revealed the synthesis of 4-aminopyrazoles containing trifluoromethyl via a one-pot nitrosation process. These compounds displayed promising tuberculostatic, antibacterial, antimycotic, antioxidant, and cytotoxic activities. They also demonstrated significant analgesic and anti-inflammatory actions in vivo, highlighting their potential in drug design (Burgart et al., 2020).

Molecular Structure and Reactivity

The molecular structure and reactivity of pyrazole derivatives have been a subject of study. Research on the hydrogen-bonded structure of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate showed complex sheet formations due to a combination of hydrogen bonds. This study contributes to the understanding of the molecular structure and potential applications of such compounds (Portilla et al., 2007).

Anticorrosion Properties

Compounds derived from pyrazole, including those with nitrophenyl groups, have been explored for anticorrosion properties. A study on the green synthesis of specific pyrazol derivatives and their application in N80 steel corrosion mitigation in the petroleum industry demonstrated high efficiency, suggesting the potential of these compounds in industrial applications (Singh et al., 2020).

Molecular Engineering and Functionalization

Research into the site-selective functionalization of trifluoromethyl-substituted pyrazoles has shown the ability to modify these compounds for various applications. Depending on the reagent used, these pyrazoles can undergo deprotonation and subsequent carboxylation at specific positions, offering a range of isomers and congeners for different scientific applications (Schlosser et al., 2002).

Corrosion Inhibition in Industrial Settings

Pyrazol derivatives have been identified as potential corrosion inhibitors, particularly in environments related to the petroleum industry. A study exploring the synthesis of such compounds and their inhibitory effects on steel in acidic environments showed promising results, indicating their practical utility in industrial applications (Singh et al., 2020).

Eigenschaften

IUPAC Name |

5-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c1-7-6-10(11(12,13)14)15-16(7)8-2-4-9(5-3-8)17(18)19/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVWOKUJDVDJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470498.png)

![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2470507.png)

![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)

![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)

![2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B2470521.png)